Differential Lipophilicity and Hydrogen Bonding Capacity vs. 4-Phenyl-1,2,3-thiadiazole Core Scaffold
N-cyclopentyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide possesses a calculated logP of 2.94 and a topological polar surface area (TPSA) of 95.61 Ų . In contrast, the core scaffold 4-phenyl-1,2,3-thiadiazole has a molecular weight of 162.21, lacks the carboxamide moiety, and has a TPSA of only 25.78 Ų [1]. These physicochemical differences suggest that the target compound is significantly more lipophilic and has a greater capacity for hydrogen bonding, which can impact its pharmacokinetic profile and target binding.
| Evidence Dimension | Lipophilicity and Polar Surface Area |
|---|---|
| Target Compound Data | logP = 2.94, TPSA = 95.61 Ų |
| Comparator Or Baseline | logP = 2.03 (estimated for 4-phenyl-1,2,3-thiadiazole), TPSA = 25.78 Ų |
| Quantified Difference | logP increase of 0.91 units, TPSA increase of 69.83 Ų |
| Conditions | Calculated values from ChemDiv (IB08-8789) and PubChem (4-phenyl-1,2,3-thiadiazole) |
Why This Matters
The enhanced lipophilicity and increased polar surface area of the target compound may improve passive membrane permeability while maintaining some aqueous solubility, a balance often sought in oral drug candidates.
- [1] PubChem. (n.d.). 4-Phenyl-1,2,3-thiadiazole. PubChem Compound Summary. View Source
